3-Methyl-2-butenal, also known as 3-methylcrotonaldehyde, is a naturally occurring enal (a molecule containing both an aldehyde and an alkene functional group) found in various plants, including Polygala senega and Asarum canadense []. This compound has been shown to exhibit a range of biological activities, including:
3-Methyl-2-butenal, also known as 3-methylbut-2-enal, is an organic compound with the molecular formula CHO. It is classified as an enal, which features a double bond between the second and third carbon atoms of the butene chain, along with an aldehyde functional group at the terminal carbon. This compound is characterized by its distinctive structure, where a methyl group is attached to the third carbon of the butene chain, influencing its chemical reactivity and properties. 3-Methyl-2-butenal is recognized for its role as a metabolite and has applications in various fields including flavoring and fragrance industries due to its pleasant aroma .
Research indicates that 3-methyl-2-butenal exhibits various biological activities. It has been identified as a metabolite in certain biochemical pathways, suggesting potential roles in metabolic processes. Additionally, studies have shown that it may possess antimicrobial properties, although further research is needed to fully elucidate its biological effects and mechanisms of action .
The synthesis of 3-methyl-2-butenal can be achieved through several methods:
These methods are critical for producing the compound at a scale suitable for industrial applications .
3-Methyl-2-butenal has diverse applications across various industries:
Studies have focused on the interaction of 3-methyl-2-butenal with various radicals and atmospheric components:
Several compounds share structural similarities with 3-methyl-2-butenal, each exhibiting unique properties:
Compound Name | Structure Type | Key Characteristics |
---|---|---|
2-Methyl-2-butenal | Enal | Has a double bond at position two; more reactive due to conjugation effects. |
Methacrolein | Unsaturated Aldehyde | Similar structure but lacks the methyl group at position three; used in polymerization reactions. |
Crotonaldehyde | Unsaturated Aldehyde | Contains a longer carbon chain; known for its use in organic synthesis and flavoring applications. |
The uniqueness of 3-methyl-2-butenal lies in its specific branching and functional groups that influence both its reactivity and applications compared to these similar compounds .
Catalytic isomerization of 3-methyl-3-butenol (isoprenol) to prenal is a cornerstone of industrial synthesis. The process employs palladium (Pd) catalysts supported on carbon, operating under oxygen-rich conditions (1–15% O₂ by volume) to achieve conversions of 30–80% . Key parameters include:
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Temperature | 50–110°C | Higher temps favor kinetics |
Pressure | 2–20 bar | Moderates Pd catalyst activity |
O₂ Concentration | 3–10% by volume | Prevents over-oxidation |
Catalyst Loading | 0.5–5 wt% (relative to isoprenol) | Balances cost and efficiency |
Notably, US20190077736A1 highlights that unreacted isoprenol in the product stream (5–35 wt%) can be recycled, reducing raw material costs . The use of inert solvents like toluene or tetrahydrofuran further stabilizes the reaction milieu, suppressing polymerization .
Acetalization of prenal with alcohols (e.g., ethanol) or orthoesters (e.g., triethyl orthoformate) is pivotal for stabilizing its reactive aldehyde group. DE19733258A1 details a room-temperature method using phosphoric acid, yielding 85% prenal dimethyl acetal after 40 hours . Comparative studies reveal:
Catalyst | Reaction Time | Yield | Byproduct Formation |
---|---|---|---|
H₃PO₄ | 40 h | 85% | <5% oligomers |
p-Toluenesulfonic acid | 24 h | 75% | 10% polymerization |
KHSO₄ | 1 h | 90% | <2% side products |
EP1003702A1 introduces amidosulfonic acid catalysts, enabling faster reactions (20 min–20 h) at ambient pressure with minimal energy input . Azeotropic distillation with water-immiscible solvents (e.g., cyclohexane) enhances purity by removing reaction-derived water .
Microreactors and fixed-bed systems address batch process limitations (e.g., heat management, scalability). CN114349613B demonstrates a fixed-bed reactor achieving 74.5% conversion at 390°C using a Cu-Zn-Al catalyst, with a space velocity of 29,756 h⁻¹ . Key advantages include:
Byproducts such as 2,4,4-trimethyl-3-formyl-1,5-hexadiene (up to 4 wt% in crude streams) complicate purification . The OECD SIDS report identifies acrolein and formaldehyde as trace impurities requiring removal via fractional distillation . Advanced methods include:
The mechanistic pathway analysis reveals that hydroxyl radical reactions with 3-methyl-2-butenal occur through two primary routes: hydrogen atom abstraction from the aldehyde group and hydroxyl radical addition to the carbon-carbon double bond [2]. Detailed product studies using in situ Fourier transform infrared spectroscopy and solid phase microextraction fibers demonstrate that hydrogen atom abstraction from the carbonyl hydrogen accounts for 40 ± 6 percent of the overall reaction mechanism [2]. The hydroxyl radical addition to the carbon atoms of the carbon-carbon bond contributes 53 ± 4 percent to the total reaction pathway, establishing that 93 ± 8 percent of the reaction products and pathways can be accounted for through these mechanisms [2].
The product distribution from hydroxyl radical initiated oxidation of 3-methyl-2-butenal yields several important atmospheric species [2]. Glyoxal formation occurs with a molar yield of 40 ± 3 percent, representing a major product from the hydrogen abstraction pathway [2]. Acetone production demonstrates the highest yield at 74 ± 6 percent, primarily resulting from hydroxyl radical addition reactions [2]. Additional products include 2-hydroxy-2-methylpropanal with a yield of 4.6 ± 0.7 percent, carbon dioxide formation initially at 39 percent decreasing to 30 percent at greater reaction extents, and peroxyacyl nitrates with yields of 5-8 percent [2].
The atmospheric lifetime of 3-methyl-2-butenal with respect to hydroxyl radical reactions has been calculated to be approximately 4.4 hours under typical daytime tropospheric conditions with hydroxyl radical concentrations of 1.13 × 10⁶ radicals per cubic centimeter [22]. This relatively short atmospheric lifetime indicates that hydroxyl radical reactions represent a dominant removal mechanism for 3-methyl-2-butenal in the daytime atmosphere [2] [22].
Chlorine atom reactions with 3-methyl-2-butenal constitute an important atmospheric degradation pathway, particularly in marine boundary layer environments and coastal regions where chlorine atom concentrations can reach significant levels [1]. Experimental investigations using proton-transfer-reaction mass spectrometry in smog chamber studies have determined the rate constant for chlorine atom reactions with 3-methyl-2-butenal to be (3.04 ± 0.18) × 10⁻¹⁰ cubic centimeters per molecule per second at 298 ± 1 Kelvin and 760 Torr pressure [1].
The mechanistic pathways for chlorine atom oxidation of 3-methyl-2-butenal involve both addition and abstraction processes [1] [8]. Chlorine atom addition to the carbon-3 position represents the dominant pathway, accounting for approximately 53 percent of the overall reaction mechanism [12]. This addition pathway leads to the formation of 3-chloro-2-butanone as a major primary product with yields of 52.5 ± 7.3 percent [5]. The hydrogen abstraction pathway by chlorine atoms from the aldehyde group contributes approximately 40 percent to the total reaction mechanism, producing acetaldehyde with yields of 40.8 ± 0.6 percent and hydrogen chloride as primary products [5] [12].
Gas-phase product identification studies using gas chromatography coupled to mass spectrometry and proton transfer time-of-flight mass spectrometry have revealed additional chlorinated compounds and small molecular products [1] [5]. The reaction produces hydrogen chloride with yields of 92.8 ± 12.9 percent and carbon monoxide with yields of 97.3 ± 10.0 percent, indicating extensive carbon-carbon bond cleavage during the oxidation process [5] [17]. Secondary products include methylglyoxal, acetic acid, 2,3-butanedione, formaldehyde, methanol, and ketene, demonstrating the complex multi-step nature of the chlorine atom oxidation mechanism [17].
The atmospheric implications of chlorine atom reactions with 3-methyl-2-butenal vary significantly depending on environmental conditions and chlorine atom concentrations [1] [17]. Under marine boundary layer conditions with elevated chlorine atom concentrations of 1.3 × 10⁵ atoms per cubic centimeter, the atmospheric lifetime of 3-methyl-2-butenal decreases to 7.0 hours, making chlorine atom reactions competitive with hydroxyl radical reactions for atmospheric removal [1]. In continental areas with lower chlorine atom concentrations of 1 × 10³ atoms per cubic centimeter, the atmospheric lifetime extends to 46 days, indicating reduced importance of this degradation pathway [17].
Nitrate radical reactions with 3-methyl-2-butenal represent a crucial nighttime atmospheric degradation mechanism, as nitrate radicals are photochemically unstable during daytime but become significant oxidants in the nocturnal atmosphere [13] [16]. Experimental kinetic studies conducted in simulation chambers at 295 ± 3 Kelvin and atmospheric pressure have determined the rate constant for nitrate radical reactions with 3-methyl-2-butenal to be (19.1 ± 4.1) × 10⁻¹⁵ cubic centimeters per molecule per second [13] [14].
The kinetic measurements were performed using both absolute and relative rate methods, with experimental results showing good agreement between the two approaches [13] [14]. Theoretical calculations employing density functional theory with the BH&HLYP functional and 6-311++G(d,p) basis set have provided rate constants in agreement with experimental observations and have enabled detailed exploration of the reaction mechanisms for both abstraction and addition pathways [13] [15].
The mechanistic investigation reveals that nitrate radical reactions with 3-methyl-2-butenal proceed primarily through addition to the carbon-carbon double bond, with abstraction pathways playing a minor role [13] [15]. The addition mechanism involves the formation of nitrate radical-alkyl adducts that subsequently undergo further oxidation to produce various nitrogen-containing organic compounds [13]. Computational studies indicate that the reaction proceeds through initial nitrate radical attack at the carbon-carbon double bond, followed by rapid rearrangement and secondary reactions that lead to the formation of organic nitrates and other functionalized products [15].
The atmospheric significance of nitrate radical reactions becomes particularly important during nighttime hours when hydroxyl radical concentrations are minimal and nitrate radicals reach maximum concentrations [16]. Under typical nighttime conditions with nitrate radical concentrations of 5 × 10⁸ radicals per cubic centimeter, the atmospheric lifetime of 3-methyl-2-butenal with respect to nitrate radical reactions is approximately 29 hours [22]. This nighttime degradation pathway contributes to the formation of secondary organic aerosol and organic nitrates, which have implications for air quality and atmospheric chemistry [16].
The temperature dependence of nitrate radical reactions with 3-methyl-2-butenal shows that lower temperatures favor the addition pathway over abstraction mechanisms [13] [15]. This temperature sensitivity affects the product distribution and the overall atmospheric impact of nighttime oxidation processes [13]. The branching ratio between different reaction pathways changes with temperature, influencing the formation of specific products and their subsequent atmospheric fate [15].
Temperature-dependent variations in the rate constants for 3-methyl-2-butenal atmospheric reactions exhibit distinct patterns that reflect the underlying reaction mechanisms and activation energies [20] [22]. The temperature dependence of gas-phase reactions follows Arrhenius-type behavior, where the rate constant varies exponentially with the inverse of temperature according to the relationship k = A × exp(-Ea/RT), where A represents the pre-exponential factor, Ea is the activation energy, R is the gas constant, and T is the absolute temperature [24].
Experimental studies investigating the temperature dependence of hydroxyl radical reactions with structurally similar compounds have demonstrated that the rate constants for alpha-beta unsaturated aldehydes show moderate temperature sensitivity [20]. For 3-methyl-2-butenal, the hydrogen abstraction pathway from the aldehyde group exhibits weak temperature dependence, while the hydroxyl radical addition pathways to the carbon-carbon double bond show greater temperature sensitivity [2]. The branching ratio between these pathways changes with temperature, affecting the overall product distribution and atmospheric implications [2].
The temperature effects on chlorine atom reactions with 3-methyl-2-butenal demonstrate that the addition pathway to the carbon-3 position shows moderate temperature dependence [1] [10]. Higher temperatures tend to favor the hydrogen abstraction pathway relative to the addition mechanism, leading to increased formation of acetaldehyde and hydrogen chloride compared to 3-chloro-2-butanone [10]. The activation energy for chlorine atom reactions has been estimated to be in the range of 60-70 kilojoules per mole for similar alpha-beta unsaturated carbonyl compounds [10].
Nitrate radical reactions with 3-methyl-2-butenal exhibit pronounced temperature dependence, with lower temperatures favoring the addition pathway over abstraction mechanisms [13] [15]. The temperature sensitivity of nitrate radical reactions reflects the different activation barriers for addition versus abstraction pathways [15]. Computational studies indicate that the addition pathway has a lower activation energy compared to hydrogen abstraction, making it more favorable at lower temperatures typical of nighttime atmospheric conditions [15].
The atmospheric implications of temperature-dependent rate constant variations are significant for understanding the seasonal and diurnal variations in 3-methyl-2-butenal atmospheric processing [22] [29]. Lower atmospheric temperatures during winter months and nighttime periods favor different reaction pathways compared to higher temperatures during summer daytime conditions [29]. These temperature effects influence the atmospheric lifetime, product distribution, and the relative importance of different oxidation mechanisms in various climatic regions [22].
The photolysis rates of 3-methyl-2-butenal also show temperature dependence through the temperature-dependent absorption cross sections and quantum yields [29]. Studies of absorption cross sections for 3-methyl-2-butenal between 255 and 390 nanometers as a function of temperature from 273 to 305 Kelvin have found that the cross section values are largely independent of temperature in this range [29]. However, the atmospheric photolysis rates depend on solar flux intensity, which varies with season and latitude, affecting the overall atmospheric removal rates [29].
Flammable;Corrosive;Acute Toxic;Irritant